molecular formula C10H12O B3052037 2-Methyl-2-phenylpropanal CAS No. 3805-10-5

2-Methyl-2-phenylpropanal

Cat. No. B3052037
CAS RN: 3805-10-5
M. Wt: 148.2 g/mol
InChI Key: RJOWHRLIQNKYKW-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropanal is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-phenylpropanal includes a total of 23 bonds. There are 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde .


Physical And Chemical Properties Analysis

2-Methyl-2-phenylpropanal is a liquid at room temperature . It has an InChI code of 1S/C10H12O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-8H,1-2H3 and an InChI key of RJOWHRLIQNKYKW-UHFFFAOYSA-N .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Target of Action

2-Methyl-2-phenylpropanal, also known as tert-butyl benzene, is a type of organic compound

Mode of Action

It’s known that for oxidation of aromatic side chains, at least one benzylic hydrogen is required . Tert-butyl Benzene (which is actually 2-methyl,2-phenyl propane) doesn’t have any benzylic hydrogen . This could potentially limit its reactivity with certain biochemical pathways.

Biochemical Pathways

It’s known that similar compounds can undergo oxidation to form carboxylic groups . This process involves the oxidation of side-chains in arenes . More research is needed to fully understand the biochemical pathways influenced by 2-Methyl-2-phenylpropanal.

Pharmacokinetics

Its molecular weight is 148.202 Da , which could influence its absorption and distribution within the body

Result of Action

Given its structure, it may interact with various biological molecules, potentially influencing cellular processes . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity and stability of 2-Methyl-2-phenylpropanal . .

properties

IUPAC Name

2-methyl-2-phenylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOWHRLIQNKYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300822
Record name 2-Methyl-2-phenylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phenylpropanal

CAS RN

3805-10-5
Record name 3805-10-5
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Record name 2-Methyl-2-phenylpropanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-phenylpropanal
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Synthesis routes and methods I

Procedure details

To a solution of oxalylchloride (4.1 ml) in dichloromethane (100 ml) was added dropwise a solution of dimethylsufoxide (7.14 g) in dichloromethane (10 ml) at -60° C., and the mixture was stirred for 10 minutes. To the resultant mixture was added a solution of 2-methyl-2-phenylpropanol (6.16 g) in dichloromethane (15 ml) at the same temperature. After stirring for one hour, to the mixture was added triethylamine (20.7 g). The mixture was further stirred for 30 minutes and allowed to room temperature. After adding water, the mixture was extracted with dichloromethane. The extract was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resultant residue was subjected to silica gel (40 g) column chromatography and elution with 2% ethyl acetate hexane solution gave 4.93 g of 2-methyl-2-phenylpropanal.
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
6.16 g
Type
reactant
Reaction Step Two
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15 mL
Type
solvent
Reaction Step Two
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20.7 g
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reactant
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Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-2-phenylpropanenitrile (290 g, 2.00 mol) in hexane (2000 mL) at 0° C. under N2 is added diisobutylaluminum hydride (DIBAL-H) (2600 mL, 1M in hexane) over a period of 80 minutes. The reaction mixture is stirred at 6-14° C. for 15 minutes, then allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is cooled to 0° C. and H2O (50 mL) is added slowly during 1 hour. Aqueous HCl (900 mL, 15%) is then added slowly to maintain a gentle reflux. The reaction mixture is stirred for 17 hours and the organic phase is separated. The aqueous layer is extracted with ethyl acetate (400 mL) and the combined organic layers are washed with water (300 mL), brine (300 mL) and dried over Na2SO4. The organic extracts are filtered and concentrated to give 2-methyl-2-phenylpropanal as an oil (275 g, 92.8% yield, 98.2% by HPLC area).
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
2600 mL
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-methyl-2-phenyl-propan-1-ol (13.3 g, 87.0 mmol) in DMSO (150 mL) was added triethylamine (24.7 mL, 178.0 mmo) at rt, followed by pyridine sulfuric oxide (28.6 g, 180.0 mmol). The mixture was stirred for 2.5 h at rt. Water was added and the resulting mixture was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and concentrated to obtain the crude product 2-methyl-2-phenyl-propionaldehyde (12.0 mg, 91.6%), which was used to the next step without further purification.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
24.7 mL
Type
reactant
Reaction Step One
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Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28.6 g
Type
reactant
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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